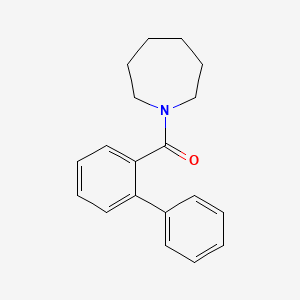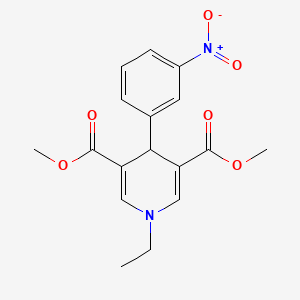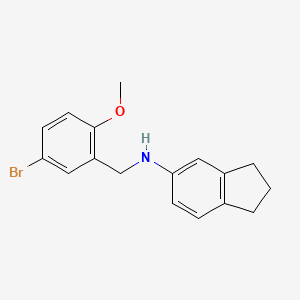
(5-bromo-2-methoxybenzyl)2,3-dihydro-1H-inden-5-ylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-bromo-2-methoxybenzyl)2,3-dihydro-1H-inden-5-ylamine, also known as BIA, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. BIA is a small molecule that belongs to the class of indenylamines, which have been shown to exhibit a range of biological activities.
作用機序
The exact mechanism of action of (5-bromo-2-methoxybenzyl)2,3-dihydro-1H-inden-5-ylamine is not fully understood. However, studies have suggested that this compound exerts its neuroprotective and anti-cancer effects through multiple pathways. This compound has been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of oxidative stress and inflammation. This compound has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. In addition, this compound has been shown to modulate the activity of various enzymes and proteins involved in cell signaling and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. This compound has been shown to increase the expression of antioxidant enzymes, such as superoxide dismutase and catalase, which protect against oxidative stress. This compound has also been shown to decrease the expression of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the regulation of inflammation. In addition, this compound has been shown to modulate the activity of various enzymes and proteins involved in cell signaling and apoptosis.
実験室実験の利点と制限
One advantage of using (5-bromo-2-methoxybenzyl)2,3-dihydro-1H-inden-5-ylamine in lab experiments is its small size, which allows for easy penetration into cells and tissues. This compound is also relatively stable and can be easily synthesized in large quantities. However, one limitation of using this compound in lab experiments is its potential toxicity. Studies have shown that high doses of this compound can cause cytotoxicity and apoptosis in normal cells. Therefore, careful dose optimization and toxicity studies are necessary before using this compound in in vivo experiments.
将来の方向性
There are several future directions for research on (5-bromo-2-methoxybenzyl)2,3-dihydro-1H-inden-5-ylamine. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Studies have shown that this compound can protect against neuronal damage caused by oxidative stress and inflammation, which are involved in the pathogenesis of these diseases. Another area of interest is its potential as an anti-cancer agent. Further studies are needed to elucidate the mechanisms underlying this compound's anti-cancer effects and to determine its efficacy in animal models of cancer. In addition, studies are needed to investigate the potential side effects and toxicity of this compound in humans.
合成法
The synthesis of (5-bromo-2-methoxybenzyl)2,3-dihydro-1H-inden-5-ylamine involves the reaction of 5-bromo-2-methoxybenzaldehyde with 2,3-dihydro-1H-indene in the presence of a reducing agent such as sodium borohydride. The reaction yields (5-bromo-2-methoxybenzyl)2,3-dihydro-1H-inden-5-ol, which is then converted to the amine derivative using an amine source such as ammonium chloride and a reducing agent such as sodium borohydride. The final product, this compound, is obtained after purification using column chromatography.
科学的研究の応用
(5-bromo-2-methoxybenzyl)2,3-dihydro-1H-inden-5-ylamine has been studied for its potential therapeutic applications in various fields of scientific research. One area of interest is its potential as a neuroprotective agent. Studies have shown that this compound can protect against neuronal damage caused by oxidative stress, inflammation, and excitotoxicity. This compound has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation-related disorders.
In addition, this compound has been studied for its potential as an anti-cancer agent. Studies have shown that this compound can induce apoptosis, inhibit cell proliferation, and suppress tumor growth in various cancer cell lines. This compound has also been shown to have anti-metastatic effects, making it a potential candidate for the treatment of metastatic cancers.
特性
IUPAC Name |
N-[(5-bromo-2-methoxyphenyl)methyl]-2,3-dihydro-1H-inden-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO/c1-20-17-8-6-15(18)9-14(17)11-19-16-7-5-12-3-2-4-13(12)10-16/h5-10,19H,2-4,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQBDKYFYIGTNQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CNC2=CC3=C(CCC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methyl-1-[(2-methyl-5-nitrophenyl)sulfonyl]-1H-imidazole](/img/structure/B5855843.png)
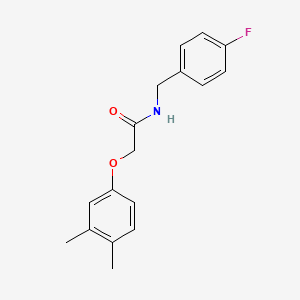



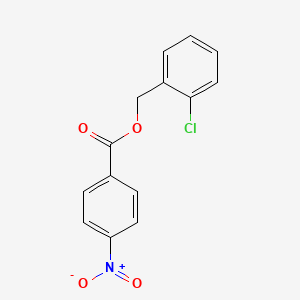

![methyl 4-[(3-nitrobenzyl)oxy]benzoate](/img/structure/B5855911.png)



